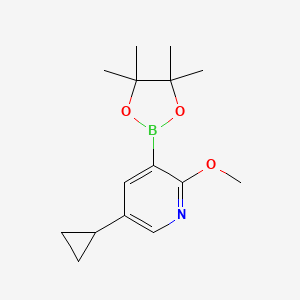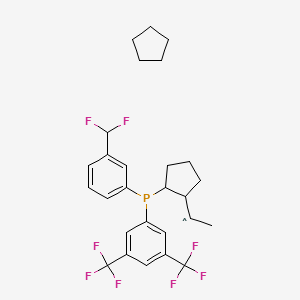
CID 129317760
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 129317760” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is part of a vast collection of chemical information that is freely accessible to researchers and the general public.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of CID 129317760 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthesis typically involves a series of chemical reactions, including the use of reagents and catalysts under controlled conditions. The exact details of the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application of the compound.
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis techniques. These methods are optimized for efficiency and cost-effectiveness. The production process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The specific industrial production methods are tailored to meet regulatory standards and safety guidelines.
Analyse Des Réactions Chimiques
Types of Reactions
CID 129317760 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other functional groups, depending on the reaction conditions.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkyl groups
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound.
Applications De Recherche Scientifique
CID 129317760 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of CID 129317760 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to CID 129317760 can be identified using PubChem’s similarity search tools. These compounds share structural or functional similarities and may exhibit comparable biological activities. Examples of similar compounds include those with similar chemical structures or functional groups.
Uniqueness
This compound is unique in its specific chemical structure and properties. While it shares similarities with other compounds, its distinct features make it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C27H30F8P |
|---|---|
Poids moléculaire |
537.5 g/mol |
InChI |
InChI=1S/C22H20F8P.C5H10/c1-2-13-5-4-8-19(13)31(17-7-3-6-14(9-17)20(23)24)18-11-15(21(25,26)27)10-16(12-18)22(28,29)30;1-2-4-5-3-1/h2-3,6-7,9-13,19-20H,4-5,8H2,1H3;1-5H2 |
Clé InChI |
VXZHLXZLBKNJND-UHFFFAOYSA-N |
SMILES canonique |
C[CH]C1CCCC1P(C2=CC=CC(=C2)C(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.C1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




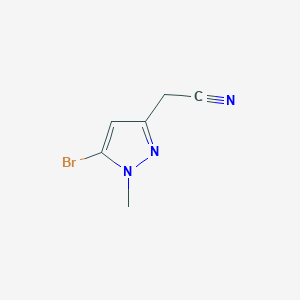
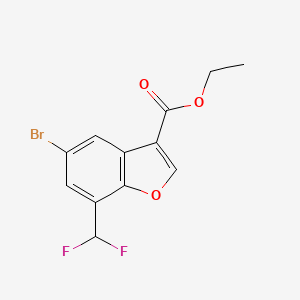

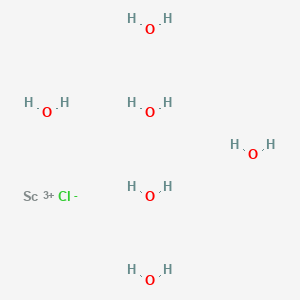
![1-[4-Hydroxy-5-(methylaminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13909097.png)
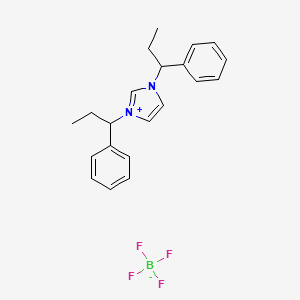
![Ethyl 3-(trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B13909107.png)
![(4aS,6R,6aS,6bR,8aR,9R,10S,12aS,13R,14bS)-10-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6,13-dihydroxy-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-3,4,6,6a,7,8,8a,10,11,12,13,14b-dodecahydro-1H-picen-5-one](/img/structure/B13909110.png)
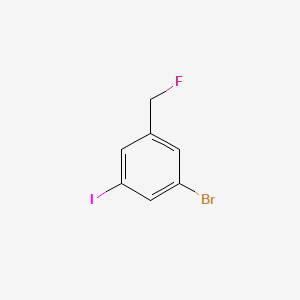
![Endo-3-tert-butoxycarbonyl-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13909123.png)
![6-Bromo-8-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13909129.png)
